2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-methoxybenzyl group and at position 2 with a thio-linked N-phenylacetamide moiety. Its molecular formula is C₂₂H₁₉N₃O₃S₂, with a molar mass of 437.53 g/mol and a predicted density of 1.35±0.1 g/cm³ . The pKa value of 12.77±0.70 suggests moderate basicity, likely influenced by the pyrimidinone ring and acetamide group. It has been investigated as a casein kinase 1 (CK1) inhibitor, showing specificity against mutant CK1 isoforms and anti-proliferative effects in colon cancer cell lines . The 4-methoxybenzyl group may enhance binding affinity to kinase domains, while the thioacetamide linker contributes to metabolic stability.
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-28-17-9-7-15(8-10-17)13-25-21(27)20-18(11-12-29-20)24-22(25)30-14-19(26)23-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMSBTVNBRLOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which our compound belongs, have been reported to exhibit diverse biological activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Thieno[3,2-d]pyrimidines have been reported to interact with their targets, leading to changes at the molecular level. The specific interactions and resulting changes for this compound need to be investigated further.
Biochemical Pathways
Thieno[3,2-d]pyrimidines have been reported to be involved in various biochemical pathways due to their diverse biological activities
Result of Action
Thieno[3,2-d]pyrimidines have been reported to exhibit diverse biological activities. The specific effects of this compound need to be investigated further.
Biological Activity
The compound 2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The core thieno[3,2-d]pyrimidine structure is formed through cyclization reactions involving thiophene derivatives and pyrimidine precursors. Subsequent modifications introduce methoxybenzyl groups and the acetamide moiety.
Antimicrobial Activity
Research indicates that compounds similar to 2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Effective | |
| Pseudomonas aeruginosa | Effective |
Anticancer Activity
The compound also demonstrates potential anticancer activity. In various studies, derivatives of thieno[3,2-d]pyrimidines have been evaluated for their ability to inhibit cancer cell proliferation. Notably:
- Cell line studies have shown that these compounds can induce apoptosis in cancer cells by inhibiting specific signaling pathways .
The biological activity of 2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways critical for cell survival and proliferation.
- DNA/RNA Binding : The compound could bind to nucleic acids, affecting gene expression and replication processes .
Case Studies
Several case studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives:
- Antimicrobial Study : A study demonstrated that a similar derivative exhibited a Minimum Inhibitory Concentration (MIC) lower than standard antibiotics against resistant strains .
- Anticancer Research : Another study reported that a related compound showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs differ in substituents on the pyrimidinone core, aromatic rings, or acetamide groups. Below is a comparative analysis:
- Structural Insights: The target compound and IWP-3 share the thieno[3,2-d]pyrimidinone core but differ in substituents. IWP-3’s benzothiazole group and fluorophenyl substitution likely enhance its Wnt inhibitory activity , whereas the target compound’s 4-methoxybenzyl group may optimize kinase binding . Compound 5 (quinazolinone core) exhibits a higher melting point (269°C) due to hydrogen bonding from the sulfamoyl group , contrasting with the target compound’s lower predicted pKa, which may affect solubility.
Q & A
Q. Protocol :
- Use AutoDock Vina with flexible ligand docking.
- Validate with MD simulations (GROMACS) to assess binding stability .
Experimental follow-up : SPR (Surface Plasmon Resonance) to measure K values .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Answer :
- Hydrolytic stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C; monitor degradation via HPLC .
- Oxidative resistance : Expose to HO (3%); track thioether bond cleavage by LC-MS .
- Thermal stability : DSC (Differential Scanning Calorimetry) to determine decomposition onset (>200°C typical) .
Q. How do substituents on the phenyl ring influence pharmacokinetic properties?
- Answer :
| Substituent | logP | Solubility (μg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| 4-OCH | 3.2 | 45 | 92 |
| 3-Cl | 3.8 | 22 | 88 |
- Key findings : Electron-donating groups (e.g., -OCH) improve solubility but reduce membrane permeability .
Q. What in vitro models are suitable for evaluating anticancer activity?
- Answer :
- Cell lines : A549 (lung), MCF-7 (breast), and HepG2 (liver) for broad-spectrum screening .
- Assays :
- MTT assay for IC determination .
- Flow cytometry (Annexin V/PI) to quantify apoptosis .
- Control compounds : Cisplatin or doxorubicin for benchmarking .
Q. How can regioselectivity challenges during synthesis be addressed?
- Answer :
- Directed metalation : Use LDA (Lithium Diisopropylamide) to control thiophene functionalization .
- Protecting groups : Boc for amine protection during acetamide coupling .
- Microwave-assisted synthesis : Reduces side products by accelerating reaction kinetics .
Q. What computational tools predict metabolic pathways for this compound?
- Answer :
- Software : Schrödinger’s ADMET Predictor or SwissADME for phase I/II metabolism .
- Key metabolites : Hydroxylation at the 4-methoxybenzyl group and glutathione conjugation at the thioether .
- Validation : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
